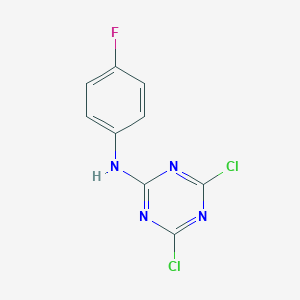

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

Descripción general

Descripción

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.

Métodos De Preparación

The synthesis of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Análisis De Reacciones Químicas

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .

Aplicaciones Científicas De Investigación

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine has several scientific research applications:

Agriculture: It is used as a precursor for the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Pharmaceuticals: The compound is explored for its potential as an antitumor agent, given its ability to interfere with cellular processes in cancer cells.

Materials Science: It is used in the development of polymer stabilizers and flame retardants, enhancing the durability and safety of materials.

Mecanismo De Acción

The mechanism of action of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In agricultural applications, it inhibits enzymes involved in essential metabolic pathways in plants, leading to their death. In pharmaceutical research, it targets cellular pathways that are crucial for cancer cell survival and proliferation, thereby exerting its antitumor effects .

Comparación Con Compuestos Similares

Similar compounds to 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine include:

2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine: Similar in structure but with different substitution patterns, leading to varied chemical properties and applications.

4,6-Dichloro-2-(4-methylphenyl)-1,3,5-triazine: Used in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine, also known by its chemical identifiers such as CAS 131468-33-2 and PubChem CID 2779451, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C9H5Cl2FN4

- Molecular Weight : 259.07 g/mol

- IUPAC Name : this compound

- SMILES Notation : FC1=CC=C(NC2=NC(Cl)=NC(Cl)=N2)C=C1

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways and cellular targets.

Inhibitory Effects on Enzymes

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in disease processes:

- Cholinesterases : It has been evaluated for its inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, compounds similar to this triazine derivative have shown IC50 values ranging from 10.4 µM to 24.3 µM against AChE and BChE .

- Cyclooxygenase Enzymes : The compound's structural properties suggest potential activity against cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. Compounds within the same chemical class have demonstrated moderate inhibition of COX-2 with IC50 values around 19.2 µM .

Case Study 1: Neuroprotective Activity

In a study focused on neuroprotective agents, derivatives of triazine compounds were tested for their ability to inhibit AChE and BChE. The findings revealed that certain derivatives exhibited significant neuroprotective effects at concentrations comparable to established inhibitors like donepezil .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of triazine derivatives through their action on COX enzymes. The evaluated compounds showed a dose-dependent inhibition pattern, suggesting their utility in managing inflammatory conditions .

Data Tables

Propiedades

IUPAC Name |

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN4/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFNRSSFMJILLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381449 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131468-33-2 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.